(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one
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Overview
Description
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one is a chiral compound featuring a benzothiophene moiety attached to a hydroxypropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with benzothiophene and a suitable chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is (2R)-1-(1-Benzothiophen-2-yl)-2-oxopropan-1-one.
Reduction: The major product is (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-ol.
Substitution: The products depend on the substituent introduced to the benzothiophene ring.
Scientific Research Applications
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, leading to various biological effects. The hydroxypropanone structure allows for hydrogen bonding and other interactions that can modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(1-Benzothiophen-2-yl)-2-oxopropan-1-one: This compound is similar but features a ketone group instead of a hydroxy group.
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-ol: This compound has an additional hydroxy group.
Uniqueness
(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one is unique due to its specific chiral center and the presence of both a benzothiophene moiety and a hydroxypropanone structure. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
827322-57-6 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2R)-1-(1-benzothiophen-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C11H10O2S/c1-7(12)11(13)10-6-8-4-2-3-5-9(8)14-10/h2-7,12H,1H3/t7-/m1/s1 |
InChI Key |
NMQDSUKXGLIHMQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C(=O)C1=CC2=CC=CC=C2S1)O |
Origin of Product |
United States |
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